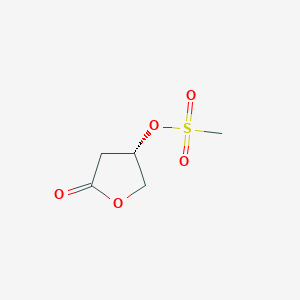![molecular formula C14H25NO6Si3 B12557714 Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- CAS No. 184031-88-7](/img/structure/B12557714.png)
Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- is a specialized organosilicon compound It belongs to the class of cyclotrisiloxanes, which are cyclic compounds containing silicon, oxygen, and organic groups This compound is notable for its unique structure, which includes a nitrophenoxypropyl group attached to a cyclotrisiloxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- typically involves the ring-opening polymerization of cyclotrisiloxanes. This process can be initiated by water and catalyzed by strong organic bases such as amidines, guanidines, phosphazene bases, and proazaphosphatrane . The reaction conditions are carefully controlled to achieve the desired molecular weight and polydispersity of the resulting polysiloxanes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of non-dehydrated solvents, which simplifies the process and reduces costs. The catalysts used in the polymerization process are selected based on their Brønsted basicity and efficiency in proton transfer, ensuring high catalytic activity and efficient polymerization .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The silicon-oxygen bonds in the cyclotrisiloxane ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various chlorosilanes for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitrophenol derivatives, while reduction can produce aminophenoxypropyl derivatives.
Applications De Recherche Scientifique
Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mécanisme D'action
The mechanism by which cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- exerts its effects involves the activation of water in the initiation reaction and the activation of terminal silanols in the propagation reaction. The strong organic bases used as catalysts facilitate these activations through efficient proton transfer, leading to the formation of well-defined polysiloxanes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylcyclotrisiloxane: Another cyclotrisiloxane with different organic groups attached.
1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane: Contains phenyl groups instead of nitrophenoxypropyl groups.
1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane: Contains vinyl groups, making it more reactive in polymerization reactions.
Uniqueness
Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]- is unique due to the presence of the nitrophenoxypropyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation, setting it apart from other cyclotrisiloxanes .
Propriétés
Numéro CAS |
184031-88-7 |
|---|---|
Formule moléculaire |
C14H25NO6Si3 |
Poids moléculaire |
387.61 g/mol |
Nom IUPAC |
2,2,4,4,6-pentamethyl-6-[3-(2-nitrophenoxy)propyl]-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C14H25NO6Si3/c1-22(2)19-23(3,4)21-24(5,20-22)12-8-11-18-14-10-7-6-9-13(14)15(16)17/h6-7,9-10H,8,11-12H2,1-5H3 |
Clé InChI |
CMRDFDSAZCNQMO-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(O[Si](O[Si](O1)(C)CCCOC2=CC=CC=C2[N+](=O)[O-])(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)

![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)



![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)



![3-[(4-nitrophenoxy)methyl]-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B12557707.png)
![Dimethyl[1-(trimethylstannyl)-1H-inden-1-yl]arsane](/img/structure/B12557712.png)

